3-Quinolinecarboxylic acid, 1,4-dihydro-7-(1-aminocyclopropyl)-1-cyclopropyl-6-fluoro-4-oxo-
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Overview
Description
7-(1-Aminocyclopropyl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a complex organic compound that belongs to the quinolone class of antibiotics. This compound is characterized by its unique structure, which includes a quinolone core, a cyclopropyl group, and an aminocyclopropyl moiety. It is known for its potent antibacterial properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1-Aminocyclopropyl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves multiple steps. One common method includes the following steps:
Formation of the Quinolone Core: The quinolone core is typically synthesized through a cyclization reaction involving aniline derivatives and β-keto esters under acidic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via a cyclopropanation reaction, often using diazomethane or similar reagents.
Amination: The aminocyclopropyl moiety is introduced through a nucleophilic substitution reaction, where an appropriate aminocyclopropyl precursor reacts with the quinolone intermediate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinolone core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it into a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorine atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions to achieve substitution reactions.
Major Products
Scientific Research Applications
7-(1-Aminocyclopropyl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: It is investigated for its potential as an antibacterial agent, particularly against resistant strains of bacteria.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The antibacterial activity of 7-(1-Aminocyclopropyl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is primarily due to its ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound prevents the bacteria from replicating and ultimately leads to cell death.
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: Another quinolone antibiotic with a similar mechanism of action but different structural features.
Levofloxacin: A fluoroquinolone with a broader spectrum of activity.
Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria.
Uniqueness
7-(1-Aminocyclopropyl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific structural features, which confer distinct pharmacokinetic and pharmacodynamic properties. Its aminocyclopropyl moiety, in particular, enhances its binding affinity to bacterial enzymes, making it a potent antibacterial agent.
Properties
CAS No. |
123160-52-1 |
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Molecular Formula |
C16H15FN2O3 |
Molecular Weight |
302.30 g/mol |
IUPAC Name |
7-(1-aminocyclopropyl)-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C16H15FN2O3/c17-12-5-9-13(6-11(12)16(18)3-4-16)19(8-1-2-8)7-10(14(9)20)15(21)22/h5-8H,1-4,18H2,(H,21,22) |
InChI Key |
YENCVCNPFMWILK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)C4(CC4)N)F)C(=O)O |
Origin of Product |
United States |
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